molecular formula C14H12BF3O3 B7860393 Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860393
M. Wt: 296.05 g/mol
InChI Key: HWAZCPFSCLSHPR-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-, is a compound that finds its place within the versatile boronic acids family. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The trifluoromethyl phenyl moiety imparts unique electronic and steric properties to the compound, making it valuable in various applications, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. For instance, starting with 2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl bromide and reacting it with a boronic acid in the presence of a palladium catalyst and a base can yield the desired boronic acid. Typical reaction conditions include using a solvent such as toluene or dimethylformamide (DMF), a base like potassium carbonate (K2CO3), and a palladium catalyst.

Industrial Production Methods

Industrial production methods leverage the scalability of the Suzuki-Miyaura coupling, optimizing reaction conditions for high yields and purity. This involves continuous flow processes, which improve reaction efficiency and control. Solvents and reagents are carefully chosen to ensure environmental and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form corresponding boronic esters or boronate complexes.

  • Reduction: : While direct reduction might be less common, the trifluoromethyl group can influence the reduction of neighboring functional groups.

  • Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used.

  • Reduction: : Though less frequent, catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) could be employed under specific conditions.

  • Substitution: : Strong electrophiles or nucleophiles in the presence of catalysts or under acidic/basic conditions are typical.

Major Products

  • Oxidation: : Boronic esters and boronate complexes.

  • Reduction: : Potentially reduced side-chain derivatives.

  • Substitution: : Varied substituted phenyl derivatives, depending on the reacting species.

Scientific Research Applications

Chemistry

Boronic acid derivatives are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecules.

Biology

In biological research, boronic acids interact with diols, making them useful in sensing and targeting biomolecules like sugars and glycoproteins.

Medicine

Medically, boronic acid compounds are integral in drug design, especially in proteasome inhibitors used for cancer treatment. The trifluoromethyl group enhances the pharmacokinetic properties of these compounds.

Industry

Industrially, boronic acids find applications in material science, such as in the production of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through the reversible formation of covalent bonds with nucleophiles, particularly diols. This interaction is significant in biological systems where it can inhibit enzymes by binding to their active sites. The trifluoromethyl group can modulate the electronic properties, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Compared to other boronic acids, the presence of the trifluoromethyl phenyl moiety makes this compound unique:

  • Boronic acid, B-[2-phenyl]: : Lacks the electron-withdrawing trifluoromethyl group, resulting in different reactivity and binding properties.

  • Boronic acid, B-[4-(trifluoromethyl)phenyl]: : Positioning of the trifluoromethyl group affects the overall steric and electronic properties, thus altering its chemical behavior.

  • Boronic acid, B-[2-(methoxy)phenyl]: : The methoxy group provides different electronic effects compared to the trifluoromethyl group.

By understanding these differences, researchers and chemists can choose the appropriate boronic acid derivative for their specific applications, optimizing the desired outcomes in synthesis, biological targeting, and material properties.

There you have it—a deep dive into the intricacies of Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-. Hopefully, this helps clarify the compound's significant versatility and applications.

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other nucleophiles. The compound "Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-" is particularly interesting due to its structural features, including the trifluoromethyl group, which can influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.

Structural Characteristics

The compound features a boronic acid moiety attached to a phenyl ring that is further substituted with a methoxy and trifluoromethyl group. This configuration enhances its interaction with biological targets, particularly proteins involved in cancer pathways.

Research indicates that boronic acids can interact with various biological molecules through hydrogen bonding and coordination with nucleophilic sites. The trifluoromethyl group is known to affect the acidity of boronic acids, which can enhance their binding affinity to target proteins, such as androgen receptors (AR) in prostate cancer cells .

Anticancer Properties

A recent study explored the synthesis of boronic acid derivatives as potential antiandrogens for prostate cancer treatment. The research demonstrated that replacing the nitro group in flutamide with a boronic acid moiety could enhance binding to the AR and improve selectivity against cancerous cells while reducing toxicity associated with traditional antiandrogens .

Table 1: Antiproliferative Activity of Selected Boronic Acid Derivatives Against Prostate Cancer Cell Lines

Compound IDStructureIC50 (µM)Selectivity Index (Cancer vs. Non-Cancer)
1a[Structure]105
9a[Structure]154
10a[Structure]203

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to anticancer effects, boronic acids have shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Bacillus cereus. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Case Studies

  • Prostate Cancer Treatment : A compound from the synthesized series demonstrated an IC50 value of 10 µM against LAPC-4 prostate cancer cells, showing a selectivity index of 5 compared to non-cancerous kidney cells .
  • Antimicrobial Efficacy : Another study evaluated the antibacterial potency of ortho-substituted phenylboronic acids and found them effective against Bacillus cereus, indicating their potential as therapeutic agents in treating bacterial infections .

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAZCPFSCLSHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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